[(3-Bromo-2-chlorophenyl)methyl](methyl)amine
Description
(3-Bromo-2-chlorophenyl)methylamine is a secondary amine featuring a substituted benzyl group. The aromatic ring contains bromine and chlorine at the 3- and 2-positions, respectively, with a methylamine moiety attached to the benzylic carbon.
Properties
IUPAC Name |
1-(3-bromo-2-chlorophenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCRWEBDGHBXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-bromo-2-chlorobenzyl chloride and methylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: (3-Bromo-2-chlorophenyl)methylamine can undergo further substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the halogens.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Secondary or tertiary amines depending on the extent of reduction.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry
Material Science: Used in the synthesis of materials with specific electronic properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
(3-Bromo-2-chlorophenyl)methylamine exerts its effects primarily through interactions with biological macromolecules. The bromine and chlorine atoms can form halogen bonds with proteins or nucleic acids, influencing their function. The methylamine group can participate in hydrogen bonding and ionic interactions, further modulating the activity of the compound.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions of halogens on the aromatic ring significantly impact molecular properties. Key comparisons include:
| Compound Name | Substituent Positions | Molecular Formula | Key Features | Reference |
|---|---|---|---|---|
| (3-Bromo-2-chlorophenyl)methylamine | 3-Br, 2-Cl | C₈H₈BrClN | Secondary amine; electron-withdrawing halogens enhance electrophilic reactivity. | N/A |
| {[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine | 4-Br, 2-(3-Cl-phenoxy) | C₁₄H₁₂BrClNO | Phenoxy group introduces steric bulk and potential for π-π interactions. | |
| N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | 3-Br, 2-Me | C₁₃H₁₁BrN₂O₂ | Amide linkage enables hydrogen bonding; planar conformation due to π-conjugation. | |
| (2-Bromo-5-chlorophenyl)methylamine | 2-Br, 5-Cl | C₁₁H₁₅BrClN | Branched alkyl chain increases hydrophobicity; alters steric accessibility. |
Key Observations :
Amine Group Variations
The nature of the amine group (primary, secondary, tertiary) influences chemical behavior:
| Compound Name | Amine Type | Applications/Reactivity | Reference |
|---|---|---|---|
| (3-Bromo-2-chlorophenyl)methylamine | Secondary amine | Potential intermediate in drug synthesis; limited direct data. | N/A |
| Methyl diethanol amine (MDEA) | Tertiary amine | CO₂ capture via carbamate formation; high thermal stability. | |
| 1-(3-Bromophenyl)ethylamine | Secondary amine | Likely used in ligand design; allyl group may enable polymerization. |
Key Observations :
Functional Performance in CO₂ Adsorption (MDEA Case Study)
| Property | aMDEA-MC (43 wt.% MDEA) | Untreated Mesoporous Carbon | Commercial Activated Carbon |
|---|---|---|---|
| CO₂ Adsorption Capacity | 2.63 mmol/g | 1.60 mmol/g | 1.95 mmol/g |
| BET Surface Area | 203 m²/g | 356 m²/g | ~500–1000 m²/g |
| Mechanism | Chemisorption (amine-CO₂) + Physisorption | Physisorption only | Physisorption only |
Implications :
- Amine groups enhance CO₂ uptake via chemical reactions (e.g., carbamate formation), even with reduced surface area .
- The target compound’s secondary amine may offer intermediate reactivity between primary (high reactivity, low stability) and tertiary (low reactivity, high stability) amines.
Structural and Spectroscopic Insights
- FTIR Signatures : In MDEA derivatives, O-H (3395 cm⁻¹) and C-N (1031 cm⁻¹) stretches are characteristic . For (3-Bromo-2-chlorophenyl)methylamine, similar C-N stretches (~1100–1200 cm⁻¹) and C-Br/Cl vibrations (~500–800 cm⁻¹) are expected.
Biological Activity
(3-Bromo-2-chlorophenyl)methylamine is an organic compound that has garnered attention for its potential biological activities. The presence of halogen substituents, specifically bromine and chlorine, on the phenyl ring enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of (3-Bromo-2-chlorophenyl)methylamine can be represented as follows:
- Molecular Formula : C9H10BrClN
- Molecular Weight : Approximately 232.54 g/mol
The compound features a bromine atom and a chlorine atom attached to a phenyl ring, which significantly influences its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that halogenated compounds like (3-Bromo-2-chlorophenyl)methylamine exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacteria, including:
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
These findings suggest that the compound may interact with bacterial cell membranes or essential metabolic pathways, leading to cell death or growth inhibition .
Anticancer Properties
Several studies have explored the anticancer potential of (3-Bromo-2-chlorophenyl)methylamine. For example, it has been tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicate notable cytotoxic effects:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.41 | Induction of apoptosis |
| HCT-116 | 9.71 | Cell cycle arrest in S phase |
In vitro studies demonstrated that treatment with this compound resulted in increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and cytotoxicity .
The mechanism by which (3-Bromo-2-chlorophenyl)methylamine exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
- Receptor Interaction : It can interact with various receptors, potentially altering signal transduction pathways that lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in both microbial and cancer cells .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of halogenated amines demonstrated that (3-Bromo-2-chlorophenyl)methylamine exhibited a stronger inhibitory effect against Gram-positive bacteria compared to Gram-negative bacteria. The study utilized a broth microdilution method to determine MIC values across different strains .
Study 2: Cytotoxicity in Cancer Cells
In another investigation, (3-Bromo-2-chlorophenyl)methylamine was tested on MCF-7 cells. The results showed that at concentrations above 10 µM, significant cytotoxic effects were observed, with alterations in cell morphology and viability assessed via flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
